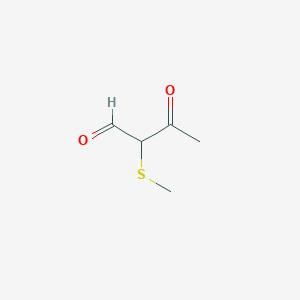
Butanal, 2-(methylthio)-3-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanal, 2-(methylthio)-3-oxo-, also known as Butanal, 2-(methylthio)-3-oxo-, is a useful research compound. Its molecular formula is C5H8O2S and its molecular weight is 132.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality Butanal, 2-(methylthio)-3-oxo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Butanal, 2-(methylthio)-3-oxo- including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Derivatives
Butanal, 2-(methylthio)-3-oxo- serves as a precursor in the synthesis of several important compounds:
- L-Methionine Analogues : It is employed in synthesizing analogs of L-methionine, an essential amino acid. The methylthio group enhances its bioactivity and stability in biological systems .
- Penem Antibiotics : The compound is also utilized in the synthesis of penem antibiotics, which are crucial in combating bacterial infections. The structural modifications made to butanal derivatives play a significant role in enhancing antibiotic efficacy .
Applications in Pharmaceuticals
Butanal, 2-(methylthio)-3-oxo- has been investigated for its potential pharmaceutical applications:
- Anticancer Research : Recent studies have explored its derivatives for anticancer properties. For instance, compounds derived from butanal have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including the modulation of signaling pathways like JAK/STAT3 .
- Drug Development : The compound's ability to form various derivatives allows it to be a scaffold for drug design. Its modifications can lead to compounds with improved pharmacokinetic properties, making it a valuable candidate in drug development .
Agricultural Applications
In addition to its pharmaceutical relevance, butanal derivatives are being studied for their potential use in agriculture:
- Pesticides and Herbicides : Compounds derived from butanal have been evaluated for their effectiveness as pesticides and herbicides. Their structural characteristics contribute to their biological activity against pests and weeds .
Case Studies
| Application Area | Compound Derived | Study Findings |
|---|---|---|
| Pharmaceuticals | L-Methionine Analogues | Enhanced bioactivity; potential for treating methionine deficiency. |
| Antibiotic Synthesis | Penem Antibiotics | Effective against resistant bacterial strains; structural modifications improve efficacy. |
| Cancer Research | Various Derivatives | Inhibition of cancer cell proliferation; modulation of key signaling pathways. |
| Agricultural Products | Pesticides/Herbicides | Effective against specific pests; potential for reduced environmental impact compared to traditional chemicals. |
Análisis De Reacciones Químicas
Catalytic Oxidation to Carboxylic Acid Derivatives
-
Reaction conditions :
When 4-(methylthio)-2-oxo-1-butanol (a precursor to 2-(methylthio)-3-oxobutanal) is treated with oxygen in the presence of a copper(II) catalyst (e.g., copper acetate) and methanol, partial oxidation occurs to yield 4-(methylthio)-2-oxo-1-butanal (13% yield) and traces of 2-hydroxy-4-(methylthio)butyric acid .-
Key parameters:
-
Temperature: Room temperature
-
Catalyst: Cu(OAc)₂
-
Solvent: Methanol
-
Reaction time: 2 hours
-
-
-
Mechanism :
Copper(II) facilitates the oxidation of the alcohol group to an aldehyde, while atmospheric oxygen acts as the oxidizing agent. The methylthio group remains intact under these conditions .
Replacement with Amines or Alcohols
Condensation Reactions
The aldehyde group participates in classical condensation reactions:
-
Aldol condensation :
2 R C O CHO baseR C O CH OH CH O C O R
Under basic conditions, the aldehyde may undergo self-condensation or cross-condensation with ketones. For example: -
Schiff base formation :
Reacts with primary amines to form imines, which are intermediates in pharmaceutical syntheses .
Reduction
-
Catalytic hydrogenation :
The aldehyde group can be reduced to a primary alcohol using H₂/Pd or NaBH₄, yielding 2-(methylthio)-3-hydroxybutanol . -
Selective ketone reduction :
NaBH₄ selectively reduces the ketone to a secondary alcohol, preserving the aldehyde group .
Pathway under Elevated Temperatures
At temperatures >100°C, thermal cleavage of the methylthio group may occur, releasing methanethiol (CH₃SH) and forming 3-oxobutanal :
C H O SΔC H O +CH SH
Microbial Metabolism
In Staphylococcus xylosus and other microbes, aldehyde dehydrogenases oxidize aldehydes to carboxylic acids. For 2-(methylthio)-3-oxobutanal, this could yield 2-(methylthio)-3-oxobutyric acid :
R CHOALDR COOH
Intermediate for Methionine Analogs
This compound serves as a precursor in synthesizing 2-hydroxy-4-(methylthio)butyrate , a methionine analog used in animal feed additives .
Propiedades
Número CAS |
143708-40-1 |
|---|---|
Fórmula molecular |
C5H8O2S |
Peso molecular |
132.18 g/mol |
Nombre IUPAC |
2-methylsulfanyl-3-oxobutanal |
InChI |
InChI=1S/C5H8O2S/c1-4(7)5(3-6)8-2/h3,5H,1-2H3 |
Clave InChI |
JTGKQNRBRREXJU-UHFFFAOYSA-N |
SMILES |
CC(=O)C(C=O)SC |
SMILES canónico |
CC(=O)C(C=O)SC |
Sinónimos |
Butanal, 2-(methylthio)-3-oxo- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















